3-(Isopropyl)-6-methylcyclohex-2-en-1-ol
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Overview
Description
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is a chiral compound that belongs to the class of cyclohexenols It is characterized by the presence of an isopropyl group and a methyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the microbial oxidation of a precursor compound, followed by chemical transformations to introduce the desired functional groups. For example, the microbial oxidation product can be converted into the chiral (non-racemic) cyclopropane, which serves as a key intermediate for further synthesis .
Industrial Production Methods: Industrial production of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification to obtain the desired compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenols.
Scientific Research Applications
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (1R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- (1R,5R)-5-Isopropenyl-2-methyl-2-cyclohexen-1-ol
- (1R,5R)-5-Isopropenyl-2-methyl-cyclohex-2-en-1-ol
Comparison: (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
586-27-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3 |
InChI Key |
WEJSIMPWEOUMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1O)C(C)C |
Origin of Product |
United States |
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